



# **Application Note: HPLC Analysis of C.I. Sulphur** Yellow 2

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Compound of Interest		
Compound Name:	C.I. Sulphur Yellow 2	
Cat. No.:	B074651	Get Quote

### **Abstract**

This application note presents a detailed protocol for the analysis of C.I. Sulphur Yellow 2, a water-insoluble sulphur dye, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. Due to the inherent insolubility of sulphur dyes in common HPLC mobile phases, a critical sample preparation step involving reductive solubilization is outlined. The described method provides a framework for the qualitative and quantitative analysis of C.I. Sulphur Yellow 2, which is essential for quality control in manufacturing, as well as for researchers and professionals in drug development and textile science who may encounter this compound.

# Introduction

C.I. Sulphur Yellow 2 (CAS No. 1326-66-5) is a sulphur dye characterized by its yellow-brown powder form and its insolubility in water. It finds primary application in the dyeing of cellulosic materials such as cotton, hemp, and viscose.[1] Like other sulphur dyes, its structure contains sulphur linkages, and it is applied to textiles in a reduced, water-soluble (leuco) form, which is subsequently oxidized to its insoluble, colored state within the fiber. [2][3] The analysis of these dyes is crucial for ensuring product quality, consistency, and for studying their environmental and biological interactions.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of dye components. However, the analysis of water-insoluble dyes like C.I. **Sulphur Yellow 2** presents a significant challenge due to the difficulty in preparing samples



that are compatible with typical HPLC systems. This protocol addresses this challenge by employing a reductive solubilization step prior to chromatographic analysis.

# **Experimental Protocol Materials and Reagents**

- C.I. Sulphur Yellow 2 standard
- Sodium sulfide (Na<sub>2</sub>S), ACS grade
- Sodium phosphate, monobasic, HPLC grade
- · Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- Deionized water (18.2 MΩ·cm)
- Syringe filters, 0.45 μm, PTFE or nylon

## Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
  - Binary or quaternary pump
  - Autosampler
  - Column thermostat
  - UV-Vis or Diode Array Detector (DAD)
- Analytical balance
- pH meter
- Vortex mixer
- Sonication bath



# Sample Preparation: Reductive Solubilization

- Standard Stock Solution (1000 μg/mL):
  - Accurately weigh 10 mg of C.I. Sulphur Yellow 2 powder and transfer it to a 10 mL volumetric flask.
  - Prepare a 1% (w/v) sodium sulfide solution in deionized water.
  - Add approximately 5 mL of the 1% sodium sulfide solution to the volumetric flask.
  - Vortex and sonicate the mixture for 15 minutes to ensure complete dissolution and reduction of the dye to its leuco form. The solution should turn into a yellow-brown color.[1]
     [4]
  - Dilute to the mark with the 1% sodium sulfide solution and mix well. This stock solution should be prepared fresh daily.
- · Working Standard Solutions:
  - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase B (see below) to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.

## **HPLC Conditions**



Parameter	Setting
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A	20 mM Sodium Phosphate buffer, pH 7.0
Mobile Phase B	Acetonitrile
Gradient Program	0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (reequilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection	UV-Vis at 415 nm (based on typical absorbance for yellow dyes)

# **Data Presentation**

The following table summarizes hypothetical quantitative data that could be obtained using this method. This data is for illustrative purposes and would need to be experimentally determined.

Parameter	Value
Retention Time (tR)	~15.2 min
Linearity (r²)	> 0.999
Limit of Detection (LOD)	0.5 μg/mL
Limit of Quantitation (LOQ)	1.5 μg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

# Visualization of the Experimental Workflow



Caption: Experimental workflow for the HPLC analysis of C.I. Sulphur Yellow 2.

### **Discussion**

The critical step in this protocol is the reductive solubilization of **C.I. Sulphur Yellow 2**. Sulphur dyes are insoluble in their oxidized form but become soluble upon reduction of their disulfide linkages to thiol groups. Sodium sulfide serves as a common and effective reducing agent for this purpose.[2] The resulting leuco form of the dye is amenable to analysis by reverse-phase HPLC.

The choice of a C18 column is standard for the separation of a wide range of organic molecules, including dyes. The gradient elution from a polar mobile phase (aqueous buffer) to a less polar mobile phase (acetonitrile) allows for the effective elution of the dye components from the column. A buffered mobile phase is recommended to maintain a consistent pH and ensure reproducible retention times. The detection wavelength of 415 nm is a starting point based on the visible color of the dye; for optimal sensitivity, the absorption maximum should be determined experimentally using a diode array detector.

# Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of **C.I. Sulphur Yellow 2**. By incorporating a reductive solubilization step, the challenge of analyzing this water-insoluble dye is overcome. This method can be adapted and validated for routine quality control of **C.I. Sulphur Yellow 2** in various industrial and research settings. Further optimization of the mobile phase composition and gradient may be necessary to resolve any impurities or related substances.

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